- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis, Tetrahedron, 2012, 68(9), 2155-2160

Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

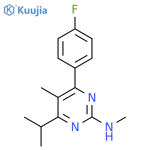

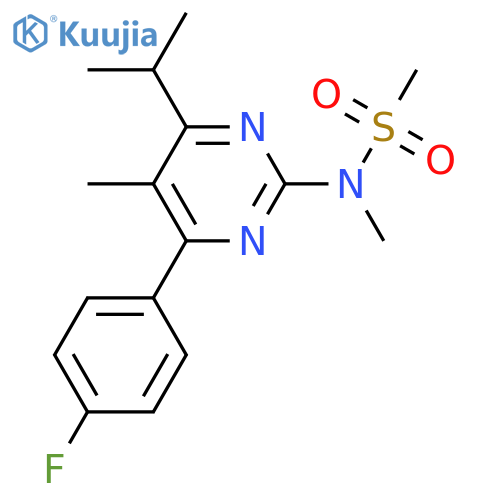

953776-62-0 structure

Nome do Produto:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

N.o CAS:953776-62-0

MF:C16H20FN3O2S

MW:337.412305831909

CID:1059365

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin

- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)

- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide

- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

-

- Inchi: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3

- Chave InChI: VZTXNOOWMMDDLR-UHFFFAOYSA-N

- SMILES: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

Propriedades Computadas

- Massa Exacta: 337.12600

Propriedades Experimentais

- PSA: 71.54000

- LogP: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | F595230-10mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | F595230-100mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 100mg |

$1642.00 | 2023-05-18 |

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

Referência

Método de produção 2

Condições de reacção

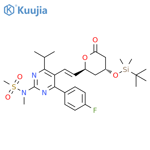

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

Referência

- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

Método de produção 3

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.2 0 °C; 0 °C → rt; 2 h, rt

Referência

- Method for preparing rosuvastatin precursor, China, , ,

Método de produção 4

Condições de reacção

Referência

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,

Método de produção 5

Condições de reacção

Referência

- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,

Método de produção 6

Condições de reacção

1.1 Solvents: Dichloromethane ; rt → -5 °C

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

Referência

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

Referência

- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

Referência

- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

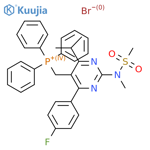

- Rosuvastatin Triphenylphosphonium Bromide

- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine

- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium

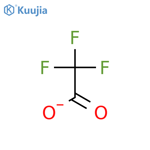

- Acetic acid,2,2,2-trifluoro-, ion(1-)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Literatura Relacionada

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) Produtos relacionados

- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)

- 2305253-93-2(6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid)

- 1121056-51-6(5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid)

- 1458630-80-2(benzyl N-4-(chlorosulfonyl)-2-methylbutan-2-ylcarbamate)

- 1541784-30-8(3-Bromo-2,4-difluorophenol)

- 2231665-66-8((2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid)

- 2137623-04-0(2-ethyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo1,5-e1,2,5thiadiazine-7-carboxylic acid)

- 279262-11-2((4-(Methoxymethyl)phenyl)boronic Acid)

- 1213322-78-1(methyl (3S)-3-amino-3-(6-methoxypyridin-2-yl)propanoate)

- 108443-93-2(Thiophene-2-amidoxime)

Fornecedores recomendados

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel